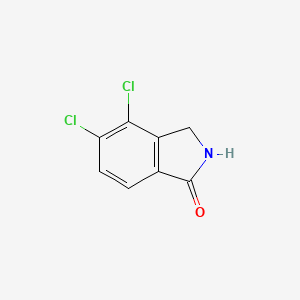
4,5-Dichloroisoindolin-1-one
Übersicht
Beschreibung
4,5-Dichloroisoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of isoindolinones, including 4,5-Dichloroisoindolin-1-one, has been a subject of research. One method involves transition metal-catalyzed C−C bond-forming reactions . Another approach involves ultrasonic-assisted synthesis of isoindolin-1-one derivatives .Molecular Structure Analysis
The molecular structure of 4,5-Dichloroisoindolin-1-one consists of an isoindoline fused with a benzene ring . More detailed structural analysis can be found in databases like PubChem .Chemical Reactions Analysis
The chemical reactions involving 4,5-Dichloroisoindolin-1-one are complex and can involve various catalysts and conditions . Detailed analysis of these reactions can be found in specialized literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dichloroisoindolin-1-one can be found in databases like PubChem and ChemicalBook . These include its molecular structure, chemical names, and other related information .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4,5-Dichloroisoindolin-1-one and its derivatives have been explored for their potential in anticancer therapy. Some compounds, such as those related to 1,3-dioxoisoindoline, exhibit activity against specific cancer cell lines, suggesting their utility as potential anticancer agents. These compounds can induce apoptosis and arrest cell growth in the G(1) phase, a crucial step in cancer treatment. For instance, a study by Zhang et al. (2005) found that certain derivatives have in vivo activity in tumor models, marking them as promising candidates for further cancer research (Zhang et al., 2005).
Antiplasmodial Activity
Compounds derived from 4,5-Dichloroisoindolin-1-one have been studied for their antiplasmodial properties. A study conducted by Mahmud et al. (2020) employed quantitative structure-activity relationships (QSAR) and molecular docking studies on 1,3-dioxoisoindoline-4-aminoquinolines. The research aimed to develop models for designing potent antiplasmodium compounds, demonstrating the potential of these derivatives in treating malaria (Mahmud, Shallangwa, & Uzairu, 2020).
Antimicrobial Properties
Several derivatives of 4,5-Dichloroisoindolin-1-one have shown promising results in antimicrobial studies. Research by Bedair et al. (2006) and Akhaja & Raval (2013) have synthesized derivatives that demonstrated significant antimicrobial activity against a range of bacteria and fungi. These findings indicate the potential of these compounds in developing new antimicrobial agents, especially in the face of increasing antibiotic resistance (Bedair et al., 2006); (Akhaja & Raval, 2013).
Enzyme Inhibition
Compounds based on 4,5-Dichloroisoindolin-1-one have been investigated for their ability to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase. This is significant in the context of treating conditions like epilepsy and certain cancers. For instance, studies by Budak et al. (2017) have shown that these compounds can effectively inhibit these enzymes, suggesting their therapeutic potential in related diseases (Budak et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5-dichloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQDFOAOUUPTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633256 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloroisoindolin-1-one | |
CAS RN |
75570-99-9 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

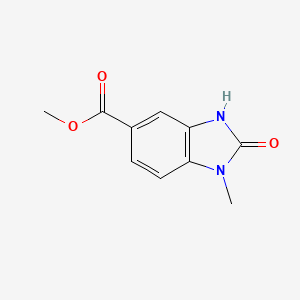
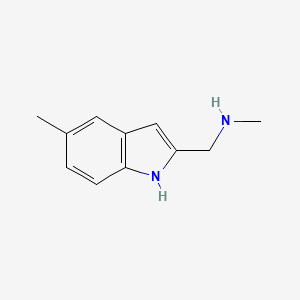


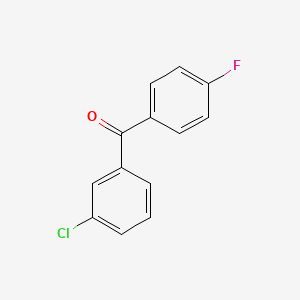


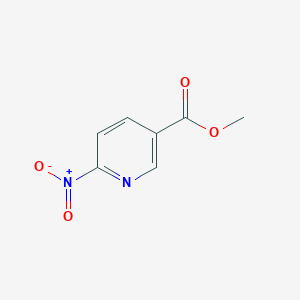
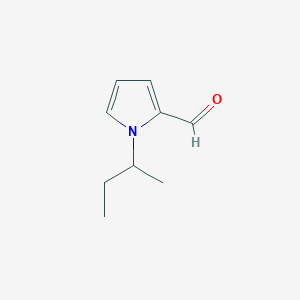
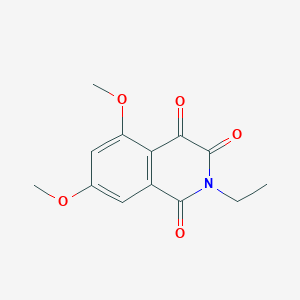
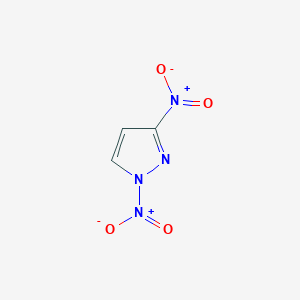

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)